molecular formula C8H12N2O2 B12873892 (R)-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate

(R)-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate

Cat. No.: B12873892
M. Wt: 168.19 g/mol
InChI Key: DXSOACZRVREKMX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its biological activity and ability to interact with various molecular targets . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine precursor with a cyanating agent. One common method involves the use of methyl 2-pyrrolidinone as a starting material, which undergoes a series of reactions including methylation and cyanation . The reaction conditions often require the use of catalysts such as Raney nickel and solvents like 1-propanol under high temperature .

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate can be scaled up using continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The continuous flow system typically involves the use of a packed column with a catalyst and a solvent, allowing for efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, primary amines, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and the presence of functional groups. It can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate include:

Uniqueness

What sets ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate apart from these similar compounds is its specific chiral configuration and the presence of both cyano and ester functional groups. These features contribute to its unique reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl (2R)-2-cyano-1-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-10-5-3-4-8(10,6-9)7(11)12-2/h3-5H2,1-2H3/t8-/m1/s1

InChI Key

DXSOACZRVREKMX-MRVPVSSYSA-N

Isomeric SMILES

CN1CCC[C@@]1(C#N)C(=O)OC

Canonical SMILES

CN1CCCC1(C#N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.